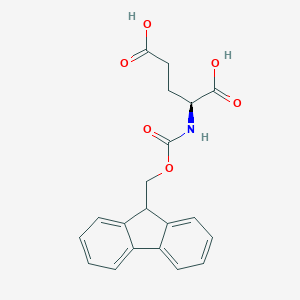

Fmoc-Glu-OH

Übersicht

Beschreibung

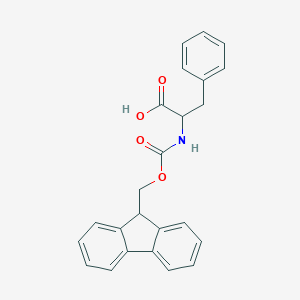

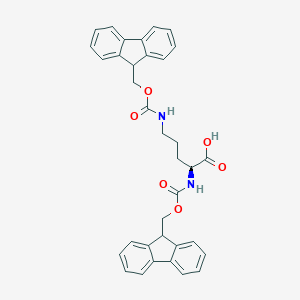

Fmoc-Glu-OH: 9-fluorenylmethoxycarbonyl-L-glutamic acid , is a derivative of glutamic acid where the amino group is protected by the 9-fluorenylmethoxycarbonyl group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method, due to its ability to protect the amino group during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-Glu-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development, enzyme studies, and as probes in biochemical assays .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also employed in the synthesis of peptide-based materials for various industrial applications .

Wirkmechanismus

Target of Action

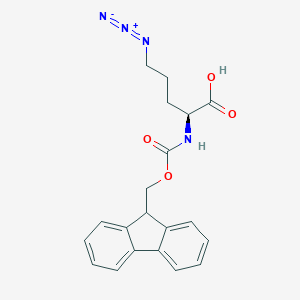

Fmoc-Glu-OH, also known as Fmoc-L-glutamic acid, is primarily used as a building block in peptide synthesis for the protection of amine groups . It is a derivative of glutamic acid, an amino acid that plays key roles in protein synthesis and metabolism .

Mode of Action

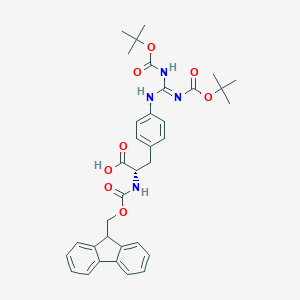

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound serves as a base-labile protecting group. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. This allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the properties of the final peptide product. It’s worth noting that the fmoc group is highly fluorescent, making certain uv-inactive compounds suitable for analysis by reversed phase hplc when reacted to give the fmoc derivatives .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis and then being selectively removed, this compound allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of this compound and its efficacy in peptide synthesis are thus dependent on the careful control of these and other factors in the synthesis environment.

Biochemische Analyse

Biochemical Properties

Fmoc-Glu-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide chain assembly . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily driven by the need for the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process allows for the step-by-step assembly of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of peptide chain assembly . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is attached to an insoluble resin support during the process of solid-phase peptide synthesis . Detailed information on its interactions with transporters or binding proteins and its effects on localization or accumulation is currently limited.

Subcellular Localization

As a compound used in peptide synthesis, it is typically localized to the site of peptide chain assembly . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

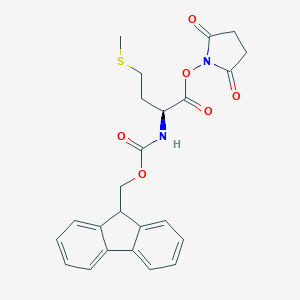

Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of Fmoc-Glu-OH typically follows the same synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Fmoc group is base-labile and can be removed by treatment with a base such as piperidine.

Substitution Reactions: Fmoc-Glu-OH can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

Piperidine: Used for the deprotection of the Fmoc group in solid-phase peptide synthesis.

Bases: Sodium bicarbonate and other bases are used in the initial protection step.

Major Products:

Deprotected Glutamic Acid: Obtained after the removal of the Fmoc group.

Substituted Derivatives: Various derivatives can be synthesized depending on the substituents introduced during the reactions.

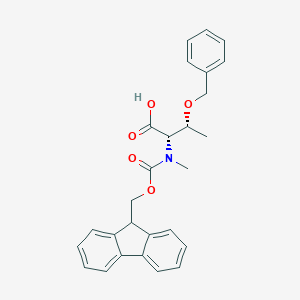

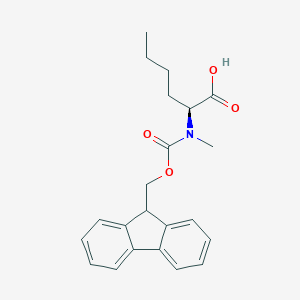

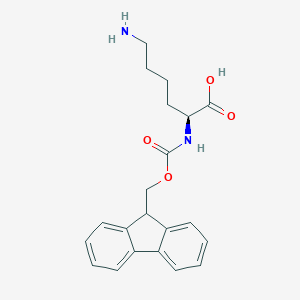

Vergleich Mit ähnlichen Verbindungen

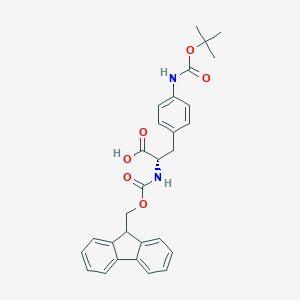

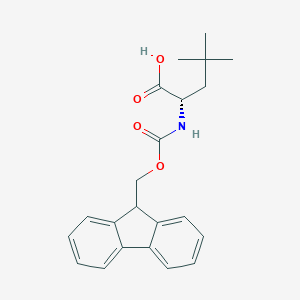

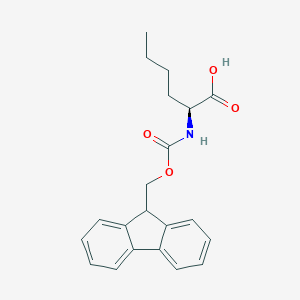

Fmoc-Asp-OH: Similar to Fmoc-Glu-OH but derived from aspartic acid.

Fmoc-Lys-OH: Derived from lysine and used in peptide synthesis.

Fmoc-Tyr-OH: Derived from tyrosine and used in peptide synthesis.

Uniqueness: this compound is unique due to its specific application in the synthesis of peptides containing glutamic acid. Its ability to protect the amino group while allowing for the sequential addition of amino acids makes it indispensable in peptide synthesis .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427055 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-82-6 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the inclusion of Fmoc-Glu-OH influence the properties of peptide-based hydrogels?

A1: Research suggests that incorporating this compound into mixed peptide hydrogels can significantly alter their viscoelastic properties and introduce new chemical functionalities. [] This is likely due to the carboxylic acid group of glutamic acid contributing to hydrogen bonding and electrostatic interactions within the hydrogel network. For example, studies have shown that the presence of this compound in gels composed of fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-Phe-Phe-OH) impacted the growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts. [] This highlights the potential of tuning gel properties through specific amino acid inclusion for optimized cell culture applications.

Q2: Can this compound be used to create bioactive peptide hydrogels?

A2: While the provided excerpts do not specifically discuss using this compound for creating bioactive hydrogels, the research highlights the possibility of incorporating bioactive peptides into Fmoc-Phe-Phe-OH based gels. [] For instance, gels containing both Fmoc-Phe-Phe-OH and Fmoc-Arg-Gly-Asp-OH (containing the cell adhesion motif RGD) showed promise as 3D cell scaffolds for human dermal fibroblasts. [] Given that this compound can be incorporated into these gels and influence their properties, further research could explore its potential in combination with bioactive peptides for specific cell-instructive properties within the hydrogel.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.